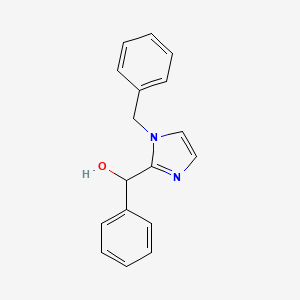![molecular formula C24H21N3OS B5116206 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)
2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide involves inhibition of cell proliferation and induction of apoptosis. This compound has been found to inhibit the activity of certain enzymes that are involved in cell proliferation, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, which is a process of programmed cell death that occurs in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide in lab experiments is that it has been found to have potent anticancer, antimicrobial, and antifungal properties. This makes it a promising compound for further research in the field of medicine. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications in the treatment of various diseases.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide. One direction is to further study its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to study its potential applications in the treatment of other diseases, such as fungal infections. Additionally, future research could focus on developing more potent derivatives of this compound for use in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide involves several steps. The first step involves the reaction of 5-methyl-1H-benzimidazole-2-thiol with 4-bromoacetophenone to form 2-(5-methyl-1H-benzimidazol-2-yl)thioacetophenone. The second step involves the reaction of 2-(5-methyl-1H-benzimidazol-2-yl)thioacetophenone with 4-(2-phenylvinyl)aniline to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide has been studied for its potential applications in the field of medicine. It has been found to have anticancer, antimicrobial, and antifungal properties. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-[(E)-2-phenylethenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-17-7-14-21-22(15-17)27-24(26-21)29-16-23(28)25-20-12-10-19(11-13-20)9-8-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONKCNFAKIXDJJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)

![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)
![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
![N-(2,4-difluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116215.png)
